n-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide
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Overview
Description
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine ring, forming a non-linear skeleton
Preparation Methods
The synthesis of N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be hydrolyzed to form corresponding phenoxy acids, which can then be coupled with other compounds to form new derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in the pathogenesis of several central nervous system disorders . Additionally, it has applications in industrial processes, particularly in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide involves its interaction with molecular targets such as poly (ADP-ribose) polymerase (PARP). By inhibiting PARP activity, the compound can modulate immune responses and reduce inflammation in central nervous system disorders . This inhibition is associated with decreased expression of inflammatory mediators and maintenance of neurovascular integrity .
Comparison with Similar Compounds
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide is unique compared to other phenanthridine derivatives due to its specific chemical structure and biological activity. Similar compounds include N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide and other phenoxy acetamide derivatives . These compounds share a similar tricyclic system but differ in their substituents and specific applications.
Properties
CAS No. |
27353-47-5 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-(2-chloro-6-oxo-5H-phenanthridin-4-yl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-8(19)17-13-7-9(16)6-12-10-4-2-3-5-11(10)15(20)18-14(12)13/h2-7H,1H3,(H,17,19)(H,18,20) |
InChI Key |
LCSIDLCXWUKMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C1NC(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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